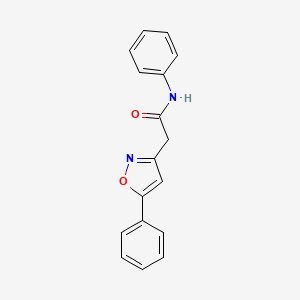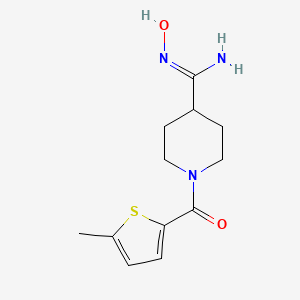![molecular formula C16H17N3O B6498210 2-[(piperidin-3-yl)methoxy]quinoline-3-carbonitrile CAS No. 1466621-94-2](/img/structure/B6498210.png)
2-[(piperidin-3-yl)methoxy]quinoline-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(piperidin-3-yl)methoxy]quinoline-3-carbonitrile is a heterocyclic compound that features both quinoline and piperidine moieties Quinoline is a nitrogenous tertiary base known for its wide range of applications in medicinal chemistry, while piperidine is a six-membered heterocycle containing one nitrogen atom
Mecanismo De Acción
Target of Action
The primary target of 2-[(piperidin-3-yl)methoxy]quinoline-3-carbonitrile is class II c-Met . c-Met is a protein that in humans is encoded by the MET gene. It has a role in cellular signaling and is often associated with growth, survival, and the spread of cancer cells .
Mode of Action
The compound interacts with its target, class II c-Met, inhibiting its activity . This interaction results in changes to the cellular processes that c-Met is involved in, potentially altering cell growth and survival .
Biochemical Pathways
Downstream effects could include reduced proliferation of cancer cells .
Result of Action
The molecular and cellular effects of this compound’s action would likely be seen in the inhibition of cell growth and survival, given its target of class II c-Met . This could potentially result in the reduction of cancer cell proliferation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(piperidin-3-yl)methoxy]quinoline-3-carbonitrile typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, Doebner-Miller reaction, and Friedländer synthesis. These methods generally involve the cyclization of aniline derivatives with carbonyl compounds under acidic conditions.
Introduction of the Piperidine Moiety: The piperidine moiety can be introduced through nucleophilic substitution reactions. For example, the quinoline derivative can be reacted with a piperidine derivative in the presence of a suitable base to form the desired compound.
Formation of the Carbonitrile Group: The carbonitrile group can be introduced through the reaction of the quinoline-piperidine intermediate with a cyanating agent such as cyanogen bromide or sodium cyanide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, to form N-oxide derivatives.
Reduction: Reduction reactions can be used to modify the quinoline core, such as reducing the carbonitrile group to an amine.
Substitution: The compound can undergo various substitution reactions, including nucleophilic and electrophilic substitutions, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the piperidine moiety can yield N-oxide derivatives, while reduction of the carbonitrile group can yield amine derivatives.
Aplicaciones Científicas De Investigación
2-[(piperidin-3-yl)methoxy]quinoline-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of biological processes and as a probe for investigating enzyme activity and receptor binding.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs for treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, and as a catalyst in various chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline Derivatives: Compounds such as chloroquine and quinine, which are used as antimalarial drugs.
Piperidine Derivatives: Compounds such as piperidine itself and its derivatives, which are used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
2-[(piperidin-3-yl)methoxy]quinoline-3-carbonitrile is unique due to the combination of the quinoline and piperidine moieties in a single molecule. This combination offers a unique set of chemical properties and potential applications that are not found in compounds containing only one of these moieties. The presence of the carbonitrile group further enhances the compound’s reactivity and potential for modification.
Propiedades
IUPAC Name |
2-(piperidin-3-ylmethoxy)quinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c17-9-14-8-13-5-1-2-6-15(13)19-16(14)20-11-12-4-3-7-18-10-12/h1-2,5-6,8,12,18H,3-4,7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRJKBCIXBTOFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=NC3=CC=CC=C3C=C2C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[7-(4-bromophenyl)-3,8-dioxo-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B6498137.png)
![4-(hydroxymethyl)-1-{[4-(propan-2-yl)phenyl]methyl}pyrrolidin-2-one](/img/structure/B6498144.png)
![1-[(3-chloro-4-fluorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one](/img/structure/B6498157.png)
![2-(2,5-difluorophenyl)-4-[(3-fluorophenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6498161.png)
![ethyl 2-{5-[(4-fluorophenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B6498172.png)
![N-{3-[1-(5-bromofuran-2-carbonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B6498186.png)
![1-[3-(4-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-methylpropan-1-one](/img/structure/B6498193.png)
![5-[(quinoxalin-6-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B6498203.png)
![N-[3-(morpholin-4-yl)propyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide](/img/structure/B6498220.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide](/img/structure/B6498226.png)


![N-[(3-methoxyphenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide](/img/structure/B6498249.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6498253.png)
